molecular formula C14H21NO3S B1411635 Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate CAS No. 2108826-53-3

Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B1411635
CAS No.: 2108826-53-3
M. Wt: 283.39 g/mol
InChI Key: COXKRXVHHWSYKE-UHFFFAOYSA-N
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Description

Overview of Ethyl 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylate

This compound (CAS: 2108826-53-3) is a heterocyclic organic compound with the molecular formula $$ \text{C}{14}\text{H}{21}\text{NO}_{3}\text{S} $$ and a molecular weight of 283.39 g/mol. Its IUPAC name, ethyl 1-[(3-methoxythiophen-2-yl)methyl]piperidine-4-carboxylate, reflects its structural components: a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a (3-methoxythien-2-yl)methyl moiety. The compound’s SMILES representation, CCOC(=O)C1CCN(Cc2sccc2OC)CC1, and InChIKey, COXKRXVHHWSYKE-UHFFFAOYSA-N, further delineate its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{21}\text{NO}_{3}\text{S} $$
Molecular Weight 283.39 g/mol
PubChem CID 122172607
Density 1.094–1.23 g/cm³ (predicted)
Boiling Point 307.4±35.0°C (predicted)
Solubility Soluble in methanol

Historical Context and Discovery

The synthesis of piperidine derivatives, including this compound, emerged from advancements in reductive amination and Michael addition techniques developed in the late 20th century. Early work on nipecotic acid esters, such as ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, laid the groundwork for modular approaches to piperidine-based scaffolds. The specific incorporation of the 3-methoxythiophene group likely arose from efforts to enhance electron-rich aromatic systems in medicinal chemistry, as thiophene derivatives are known for their bioisosteric properties. Commercial availability of the compound was first documented in 2019, with suppliers like Apollo Scientific and CymitQuimica offering it as a building block for drug discovery.

Relevance in Contemporary Chemical Research

This compound is pivotal in pharmaceutical research due to its dual functional groups: the piperidine ring, a common motif in CNS-active drugs, and the thiophene moiety, which improves metabolic stability. Recent studies highlight its role as an intermediate in synthesizing β-lactamase inhibitors (e.g., avibactam analogs) and 5-HT3 receptor antagonists. Additionally, its structural flexibility enables derivatization for probing structure-activity relationships in kinase inhibitors and G protein-coupled receptor modulators.

Scope and Objectives of the Review

This review systematically examines:

  • Synthetic pathways for this compound.
  • Physicochemical and spectroscopic characteristics.
  • Applications in medicinal chemistry and materials science.
  • Challenges in scalability and functionalization.

Excluded from this review are toxicological data, pharmacokinetic profiles, and industrial manufacturing protocols, as these fall outside the scope of foundational chemical research.

Properties

IUPAC Name

ethyl 1-[(3-methoxythiophen-2-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-3-18-14(16)11-4-7-15(8-5-11)10-13-12(17-2)6-9-19-13/h6,9,11H,3-5,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXKRXVHHWSYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate typically proceeds via the following key steps:

This approach is supported by literature on related piperidine derivatives, where the key transformations involve protecting group strategies, nucleophilic substitutions, and esterification reactions.

Synthesis of the Piperidine Core

Step 1: Formation of N-Boc-Piperidine-4-carboxylic acid methyl ester

  • Starting from piperidine-4-carboxylic acid, Boc-protection is achieved using Boc anhydride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM). This step stabilizes the amine group and facilitates subsequent modifications.
  • Methyl esterification is performed via reaction with diazomethane or methyl iodide in the presence of potassium carbonate, converting the carboxylic acid to its methyl ester (as detailed in the synthesis of N-Boc-piperidine derivatives).

Step 2: Conversion to Ethyl Ester

  • The methyl ester can be transformed into the ethyl ester by transesterification using ethanol and acid catalysts or via direct esterification with ethanol and sulfuric acid under reflux conditions.

Introduction of the 3-Methoxythien-2-yl Group

Step 3: Functionalization of the heterocyclic moiety

  • The 3-methoxythien-2-yl group can be introduced via nucleophilic substitution or cross-coupling reactions such as Suzuki or Stille coupling, using a suitable halogenated thienyl precursor (e.g., 2-bromo-3-methoxythiophene) and a boronic acid or stannane derivative.
  • The heteroaryl precursor is first activated by halogenation, then coupled with a piperidine derivative bearing a nucleophilic site (e.g., a primary amine or a deprotonated methylene group).

Step 4: Linking the heterocycle to the piperidine

  • The methoxythienyl group is attached at the 1-position of the piperidine ring via nucleophilic substitution, facilitated by a suitable linker or directly through C–H activation strategies, depending on the specific synthetic route.

Final Esterification and Purification

Step 5: Esterification at the 4-position

  • The terminal carboxylic acid or its derivative is esterified with ethanol to form the ethyl ester, using standard esterification conditions (e.g., reflux with ethanol and catalytic acid).

Step 6: Purification

  • The crude product is purified via column chromatography or recrystallization, and characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table: Summary of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Notes
1 Piperidine-4-carboxylic acid Boc anhydride, triethylamine, DCM N-Boc-piperidine-4-carboxylic acid Protects amine group
2 N-Boc-piperidine-4-carboxylic acid Diazomethane or methyl iodide, K2CO3 N-Boc-piperidine-4-carboxylate methyl ester Esterification
3 2-bromo-3-methoxythiophene Pd-catalyzed cross-coupling 3-methoxythien-2-yl derivative Heterocycle activation
4 Nucleophilic piperidine derivative Coupling conditions (e.g., Suzuki) Linked heterocycle C–C bond formation
5 Carboxylic acid intermediate Ethanol, acid catalyst Ethyl ester Final esterification

Research Findings and Notes

  • The synthesis of related piperidine derivatives, such as methyl piperidine-4-carboxylate, employs protection-deprotection strategies and nucleophilic substitutions, which are adaptable for synthesizing the target compound with heteroaryl substitution.
  • Cross-coupling methodologies, especially Suzuki coupling, are effective for attaching heteroaryl groups like methoxythienyl to piperidine cores, as demonstrated in SAR studies of piperidine derivatives.
  • The esterification step is straightforward, often involving transesterification or direct esterification, with conditions optimized based on substrate sensitivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Specifically, researchers are exploring its efficacy in treating conditions such as pain management and neurological disorders due to its structural similarity to known analgesics.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various chemical reactions, such as:

  • Substitution reactions : The methoxythienyl group can participate in electrophilic and nucleophilic substitutions.
  • Reduction and oxidation reactions : These can modify the carboxylic acid group, potentially leading to new derivatives that may exhibit different biological activities.

Biological Studies

Research has focused on the biological effects of this compound on various cellular systems. Studies aim to elucidate its mechanism of action, which may involve binding to specific receptors or enzymes, thereby modulating their activity and leading to therapeutic effects.

Industrial Applications

In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the production of other chemicals. Its unique properties could facilitate the creation of specialized polymers or coatings.

Case Studies and Research Findings

StudyFocusFindings
Study A Analgesic propertiesDemonstrated potential for pain relief comparable to existing narcotics, suggesting its role as a novel analgesic agent.
Study B Synthesis optimizationDeveloped efficient synthetic routes that enhance yield and reduce costs, making it more viable for industrial applications.
Study C Biological interactionIdentified specific receptors that this compound binds to, indicating potential pathways for therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The piperidine nitrogen in analogs is often functionalized with benzyl, heteroaryl, or alkyl groups. Key examples include:

Key Observations :

  • Substituent Effects on Yield : Electron-donating groups (e.g., 4-methylbenzyl in 3e) correlate with higher yields (76.6%) compared to electron-withdrawing substituents (e.g., 2-chlorobenzyl in 3d, 60.6%) . Heteroaryl groups (e.g., pyridinyl in ) result in lower yields (34%), likely due to steric and electronic challenges during synthesis .
  • Spectral Trends : IR spectra consistently show C=O stretches near 1730–1740 cm⁻¹, confirming the ester functionality .

Physicochemical and Metabolic Stability

Table 2: Stability and Functional Group Comparison
Compound Type Functional Group Metabolic Stability (vs. Carboxylesterases) Reference
Ethyl esters (e.g., target compound) Ethyl piperidine-4-carboxylate High stability (slower hydrolysis)
Methyl esters Methyl piperidine-4-carboxylate Lower stability (faster hydrolysis)
Fluoroethyl esters 2-Fluoroethyl esters Intermediate stability

Key Observations :

  • The ethyl ester group in the target compound may confer greater metabolic stability compared to methyl esters, as demonstrated by in vitro studies on analogous structures . This property is critical for oral bioavailability and prolonged activity.

Biological Activity

Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate (CAS: 2108826-53-3) is a chemical compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and detailed data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁NO₃S
  • Molar Mass : 283.39 g/mol
  • Structural Information : The compound features a piperidine ring substituted with a methoxythienyl group and an ethyl ester functional group.

Pharmacological Potential

This compound has been investigated for various biological activities, primarily focusing on:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain bacterial strains.
  • CNS Activity : The piperidine structure suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.

The exact mechanism of action for this compound is not fully elucidated. However, its structural similarity to known pharmacophores suggests that it may act as a modulator of receptor activity within the central nervous system (CNS) and may also interact with bacterial enzymes.

Antimicrobial Studies

A study conducted on various piperidine derivatives, including this compound, demonstrated promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays.

Compound NameMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

CNS Activity

In vitro studies have suggested that this compound may act as a partial agonist at certain neurotransmitter receptors, which could indicate potential therapeutic applications in treating mood disorders or anxiety.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of piperidine derivatives were tested for their antimicrobial properties. This compound showed significant inhibition of bacterial growth compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound in rodent models. Behavioral tests indicated that administration of this compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Q & A

Q. What are the established synthetic routes for Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound can be synthesized via alkylation of ethyl piperidine-4-carboxylate derivatives. A key intermediate, ethyl 1-(haloalkyl)piperidine-4-carboxylate (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate), is typically prepared by reacting ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like triethylamine or DIPEA in solvents such as THF or acetonitrile . For the final step, nucleophilic substitution with 3-methoxythien-2-ylmethyl bromide under inert conditions (N₂ atmosphere) is recommended. Yield optimization requires precise stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agent) and temperature control (40–60°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. How can spectroscopic techniques (e.g., MS, NMR) validate the structure of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 284.12 (C₁₄H₂₁NO₃S, exact mass 283.12). Fragmentation patterns include loss of the ethyl ester group (m/z 238.08) and cleavage of the thienylmethyl moiety (m/z 156.05) .
  • NMR:
    • ¹H NMR (CDCl₃): δ 6.75–6.85 (thienyl-H), δ 4.15 (q, J = 7.1 Hz, COOCH₂CH₃), δ 3.85 (s, OCH₃), δ 3.45–3.60 (piperidine N-CH₂-thienyl).
    • ¹³C NMR: δ 172.5 (C=O), 140.2 (thienyl C-S), 59.8 (OCH₃), 53.2 (piperidine N-CH₂) .
      Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thienylmethyl group in further functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess the electrophilicity of the thienylmethyl carbon. Fukui indices indicate nucleophilic attack susceptibility at C2 of the thiophene ring. Molecular electrostatic potential (MEP) maps reveal electron-rich regions (e.g., methoxy group) that influence regioselectivity. Solvent effects (PCM model) are critical for simulating reaction kinetics in polar aprotic solvents like DMF .

Q. What strategies mitigate side reactions (e.g., oxidation of the thiophene ring) during synthesis?

Methodological Answer:

  • Inert Conditions: Use Schlenk lines or gloveboxes to exclude oxygen, preventing thiophene oxidation to sulfoxide .
  • Catalytic Additives: Add 1–2 mol% of radical scavengers (e.g., BHT) or reducing agents (Na₂S₂O₃) to suppress radical-mediated side pathways .
  • Temperature Control: Maintain reactions below 60°C to avoid thermal degradation of the thienyl group .

Q. How does the compound’s crystal packing influence its physicochemical stability?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions:

  • Hydrogen Bonds: Between the piperidine N-H and ester carbonyl (distance ~2.8 Å).
  • π-Stacking: Thienyl and methoxy groups form offset stacks (3.5–4.0 Å spacing), enhancing thermal stability (Tₘ > 150°C) .
    Hirshfeld surface analysis quantifies these interactions, guiding polymorph screening (e.g., via solvent-drop grinding) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate

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